Product packaging for (R)-3-hydroxy-L-glutamic acid(Cat. No.:CAS No. 17093-76-4)

(R)-3-hydroxy-L-glutamic acid

Cat. No.: B13152791
CAS No.: 17093-76-4
M. Wt: 163.13 g/mol
InChI Key: LKZIEAUIOCGXBY-FONMRSAGSA-N
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Description

(R)-3-hydroxy-L-glutamic acid (C5H9NO5) is a stereoisomer of the fundamental neurotransmitter glutamate, distinguished by an additional hydroxy group at the 3-position. This functionalization makes it a critical tool for mapping the active sites of glutamate receptors and studying their structure-activity relationships. Research indicates that hydroxyglutamic acids like this compound are invaluable for probing ionotropic and metabotropic glutamate receptors due to their ability to form additional hydrogen bonds, acting as both donors and acceptors, which modulates receptor binding affinity and selectivity . This compound is therefore essential in fundamental neuroscience research for understanding the physiological role of specific receptor subtypes and their involvement in neurodegenerative pathways . Studies on related hydroxyglutamic acids have shown that different stereoisomers can exhibit distinct pharmacological profiles, such as significant preference for the NMDA receptor or acting as substrates for excitatory amino acid transporters (EAATs) . This research value extends to the development of potential drug candidates for future therapeutic applications in conditions like stroke, epilepsy, and Parkinson's disease . The compound has also been identified as a component in complex natural products, such as the cyclohexapeptide of the antibiotic S-520 and the antimicrobial kutznerides, highlighting its relevance in chemical biology and natural product research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO5 B13152791 (R)-3-hydroxy-L-glutamic acid CAS No. 17093-76-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17093-76-4

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxypentanedioic acid

InChI

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1

InChI Key

LKZIEAUIOCGXBY-FONMRSAGSA-N

Isomeric SMILES

C([C@H]([C@@H](C(=O)O)N)O)C(=O)O

Canonical SMILES

C(C(C(C(=O)O)N)O)C(=O)O

Origin of Product

United States

Natural Occurrence and Biological Roles of 3 Hydroxy L Glutamic Acid Stereoisomers

Distribution in Biological Systems and Organisms

The natural distribution of 3-hydroxy-L-glutamic acid stereoisomers spans across different domains of life, from plants and microbes to mammals, highlighting their diverse, albeit specific, biological relevance.

Hydroxyglutamic acids are widely distributed in the plant kingdom. nih.gov While 4-hydroxy-L-glutamic acid has been specifically identified in plants like Phlox decussata and Linaria vulgaris, the presence of 3-hydroxyglutamic acid is also noted, though less frequently specified by isomer. nih.govbeilstein-journals.org Glutamic acid itself is a central molecule in plant metabolism, crucial for nitrogen assimilation and the synthesis of other amino acids, chlorophyll, and proline, an osmoprotectant. oup.commdpi.comajiagrosolutions.com The hydroxylation to form its derivatives represents a modification that can alter its metabolic fate and function within the plant.

Microorganisms are a significant source of structurally diverse natural products, including peptides that incorporate non-standard amino acids. The (2S,3R)-isomer of 3-hydroxyglutamic acid was notably discovered as a component of the antibiotic peptide S-520. nih.gov Furthermore, threo-3-hydroxyglutamic acid has been identified as a constituent of the cell wall of Mycobacterium lacticum. nih.govbeilstein-journals.org The incorporation of such modified amino acids into microbial products often confers specific biological activities. L-glutamic acid is produced on a large scale through microbial fermentation, primarily using the bacterium Corynebacterium glutamicum, for use as a flavor enhancer (monosodium glutamate (B1630785) or MSG). wikipedia.orgnih.gov

Table 1: Examples of 3-Hydroxy-L-glutamic Acid Stereoisomers in Biological Systems

Stereoisomer Organism/Product Biological Context
(2S,3R)-3-hydroxyglutamic acid Antibiotic peptide S-520 Constituent of a microbially derived natural product. nih.gov
threo-3-hydroxyglutamic acid Mycobacterium lacticum Component of the bacterial cell wall. nih.govbeilstein-journals.org
4-hydroxy-L-glutamic acid Phlox decussata Metabolite in plant species. nih.govbeilstein-journals.org
4-hydroxy-L-glutamic acid Mammalian cells Intermediate in hydroxyproline (B1673980) degradation. nih.govbeilstein-journals.org

In mammals, L-glutamic acid is a non-essential amino acid and the most abundant excitatory neurotransmitter in the central nervous system. wikipedia.org While direct detection of (R)-3-hydroxy-L-glutamic acid as a common metabolite is not widely documented, related compounds are part of mammalian metabolism. For instance, γ-hydroxyglutamic acid is metabolized in rat liver extracts. umich.edu More specifically, 4-hydroxy-L-glutamic acid has been identified as an intermediate in the mammalian degradation pathway of hydroxyproline, a major component of collagen. nih.govbeilstein-journals.org This indicates that hydroxylated forms of glutamic acid are actively processed within mammalian cells.

Integration into Metabolic Pathways and Biochemical Transformations

The stereoisomers of 3-hydroxy-L-glutamic acid are integrated into the broader network of amino acid metabolism, where they can serve as intermediates or be subject to specific enzymatic transformations.

L-glutamate is a key compound in cellular metabolism, linking amino acid and carbohydrate metabolism through the citric acid cycle. wikipedia.org A primary process in amino acid degradation is transamination, where the amino group is transferred to an α-ketoacid, often α-ketoglutarate, to form glutamate. wikipedia.org The catabolism of γ-hydroxyglutamate in rat liver has been shown to proceed through a series of reactions including transamination steps, leading to the formation of glyoxylate (B1226380) and alanine. umich.edu This process is stimulated by L-glutamine and L-glutamate, highlighting the interconnectedness of these pathways. umich.edu The catabolism of amino acids like arginine, proline, histidine, and glutamine can lead to the formation of α-ketoglutarate, a key intermediate that can be derived from or lead to glutamate. nih.gov

Hydroxyproline, primarily derived from the breakdown of collagen, is catabolized in mammals through specific pathways. wikipedia.org The degradation of trans-4-hydroxy-L-proline ultimately leads to the formation of glyoxylate and pyruvate. A key intermediate in this pathway is 4-hydroxy-L-glutamic acid. nih.govbeilstein-journals.org Similarly, the degradation of trans-3-hydroxy-L-proline, which occurs in animal tissues and bacteria, can lead to the production of L-glutamate. researchgate.net This metabolic link underscores a significant role for hydroxylated glutamic acid species in the breakdown of collagen-derived amino acids. A human enzyme, identified as C14orf149, has been shown to degrade trans-3-hydroxy-L-proline to Δ¹-pyrroline-2-carboxylate, further connecting hydroxyproline metabolism to proline and glutamate pathways. nih.gov

Table 2: Biochemical Transformations Involving Hydroxyglutamic Acids

Process Precursor Key Intermediate(s) End Product(s)
γ-Hydroxyglutamate Metabolism (Rat Liver) γ-Hydroxyglutamic acid α-Ketoglutaramate Glyoxylate, Alanine umich.edu
Hydroxyproline Degradation (Mammalian) trans-4-Hydroxy-L-proline 4-Hydroxy-L-glutamic acid Glyoxylate, Pyruvate nih.govbeilstein-journals.org
trans-3-Hydroxy-L-proline Degradation trans-3-Hydroxy-L-proline Δ¹-pyrroline-2-carboxylate L-Glutamate researchgate.netnih.gov

Precursor Function in the Biosynthesis of Complex Natural Products

The incorporation of non-proteinogenic amino acids is a hallmark of the biosynthesis of many complex natural products, lending them structural diversity and unique biological activities. Among these, hydroxylated amino acids play a significant role. While direct evidence for this compound as a widespread precursor is still emerging, the presence of its stereoisomers and structurally related hydroxylated amino acids in various bioactive molecules points to its importance as a building block in natural product synthesis.

Glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, are a prominent class of natural products that feature a heptapeptide (B1575542) core rich in unusual, cross-linked aromatic amino acids. nih.govresearchgate.net The biosynthesis of these complex molecules is carried out by nonribosomal peptide synthetases (NRPSs), large enzymatic assembly lines that can incorporate a wide variety of non-standard monomers. nih.gov The structural integrity and antibiotic activity of glycopeptides are heavily reliant on the specific stereochemistry of their constituent amino acids, some of which undergo hydroxylation prior to or during their incorporation into the growing peptide chain. For instance, the biosynthesis of certain glycopeptides involves precursors like β-hydroxytyrosine (Bht) and 3,5-dihydroxyphenylglycine (Dpg), highlighting the role of hydroxylation in generating the necessary building blocks. researchgate.net

One notable example is the antibiotic S-520, from which (2S,3R)-3-hydroxyglutamic acid was first identified. This discovery underscores the natural occurrence of this amino acid as a constituent of a complex peptide. nih.gov The biosynthesis of such peptides relies on the availability of the corresponding hydroxylated amino acid precursors.

Furthermore, studies on the biosynthesis of acidic lipopeptides like the calcium-dependent antibiotics (CDAs) and daptomycin (B549167) have revealed the incorporation of a related modified amino acid, (2S,3R)-3-methylglutamate. nih.govnih.govacs.org Research has shown that the biosynthesis of this residue proceeds through the methylation of α-ketoglutarate, followed by transamination. nih.gov This pathway highlights the enzymatic strategies employed in nature to generate modified glutamic acid derivatives for incorporation into nonribosomal peptides. The specificity of the NRPS machinery for these modified precursors is crucial for the fidelity of the final product. nih.govacs.org

The following table summarizes the occurrence of 3-hydroxyglutamic acid and related hydroxylated amino acids in complex natural products.

Natural Product ClassSpecific Compound/ResidueRole of Hydroxylated Amino Acid
Glycopeptide AntibioticsVancomycin, TeicoplaninContain hydroxylated aromatic amino acids like β-hydroxytyrosine and 3,5-dihydroxyphenylglycine as key structural components. nih.govresearchgate.net
Cyclohexapeptide AntibioticsAntibiotic S-520Contains (2S,3R)-3-hydroxyglutamic acid as a constituent amino acid. nih.gov
Lipopeptide AntibioticsDaptomycin, CDAIncorporate (2S,3R)-3-methylglutamate, a structurally related modified amino acid. nih.govnih.gov

Enzymatic Activities and Substrate Specificity for 3-Hydroxy-L-glutamic Acid Derivatives

The enzymatic machinery responsible for the biosynthesis of natural products exhibits remarkable specificity in selecting and processing its substrates. This is particularly evident in nonribosomal peptide synthetases (NRPSs), where the precise recognition of amino acid building blocks is a critical determinant of the final product's structure and function.

Recognition by Adenylation (A) Domains in Nonribosomal Peptide Synthetases (NRPS)

Nonribosomal peptide synthetases (NRPSs) are modular megaenzymes that synthesize a vast array of bioactive peptides. nih.gov A key component of each NRPS module is the adenylation (A) domain, which is responsible for recognizing and activating a specific amino acid or hydroxy acid substrate via the hydrolysis of ATP. ebi.ac.uk The A-domain acts as the primary "gatekeeper," ensuring the incorporation of the correct monomer into the growing peptide chain. nih.govacs.orgresearchgate.net

The specificity of an A-domain is determined by a set of key amino acid residues within its active site, often referred to as the "specificity-conferring code". duke.edu These residues line the substrate-binding pocket and interact with the side chain of the incoming amino or hydroxy acid, dictating which substrates are accepted and activated. nih.gov While the specificity codes for proteinogenic amino acids are relatively well-understood, the recognition principles for non-proteinogenic and hydroxylated amino acids are an active area of research. nih.gov

The presence of a hydroxyl group on the side chain of a substrate can significantly influence its recognition by an A-domain. Hydroxyl groups can participate in hydrogen bonding interactions with residues in the active site, contributing to the binding affinity and specificity. acs.org Studies on A-domains that activate aryl acids have shown that hydroxyl substituents are crucial for substrate recognition. acs.org

In the context of 3-hydroxy-L-glutamic acid, the A-domain responsible for its incorporation would need to accommodate both the carboxylic acid side chain and the hydroxyl group at the C3 position. The stereochemistry at both the C2 (L-configuration) and C3 (R-configuration) carbons would also be critical for proper binding and activation. While crystal structures of A-domains in complex with this compound are not yet available, studies on A-domains that activate other β-hydroxy-α-amino acids provide some insights. For example, the A-domain of ObiF1, involved in the biosynthesis of the β-lactone obafluorin, tolerates a variety of bulky hydrophobic β-hydroxy-α-amino acids. nih.gov In this enzyme, the substrate's β-hydroxyl group does not interact directly with protein side chains but is oriented into a pocket formed by main-chain atoms, where it can form hydrogen bonds. researchgate.net This suggests that A-domains can evolve specific pockets to accommodate hydroxyl groups and that these interactions are vital for substrate recognition.

The table below outlines the key determinants of A-domain substrate specificity.

FeatureDescriptionRelevance to 3-Hydroxy-L-glutamic Acid
Specificity-Conferring Code A set of 8-10 amino acid residues lining the substrate-binding pocket that directly interact with the substrate's side chain. duke.eduThe code would need to accommodate the polar and charged nature of the 3-hydroxyglutamic acid side chain.
Hydrogen Bonding The formation of hydrogen bonds between the substrate's functional groups and active site residues.The hydroxyl and carboxyl groups of 3-hydroxyglutamic acid can act as hydrogen bond donors and acceptors, contributing to specific recognition. acs.org
Stereospecificity The ability of the A-domain to distinguish between different stereoisomers of a substrate.The A-domain must specifically recognize the (2S,3R) configuration of the natural substrate.
Active Site Architecture The overall shape and chemical environment of the substrate-binding pocket.The pocket must be large enough to accommodate the substrate and possess appropriate polar and charged residues to interact favorably with it.

Modulation of Enzymatic Function by Hydroxylated Amino Acid Modifications

The introduction of a hydroxyl group onto an amino acid can have profound effects on the function of enzymes that process it, either as a substrate or as a residue within a peptide chain. This modification can alter the physicochemical properties of the molecule, influencing everything from substrate binding and catalytic efficiency to protein stability and intermolecular interactions. creative-proteomics.comnih.gov

Hydroxylation of a substrate can impact the kinetics of an enzymatic reaction. libretexts.org The presence of a hydroxyl group can introduce new points of interaction within the enzyme's active site, potentially increasing binding affinity (lowering the Michaelis constant, Km) or affecting the rate of the catalytic step (kcat). For an enzyme to efficiently process a hydroxylated substrate like 3-hydroxyglutamic acid, its active site must be complementary to the modified molecule in terms of shape and chemical properties. Enzymes that catalyze reactions on hydroxylated substrates often have active site residues positioned to form hydrogen bonds with the hydroxyl group, thereby stabilizing the enzyme-substrate complex and facilitating catalysis. byjus.com

When a hydroxylated amino acid is incorporated into a peptide, it can modulate the function of downstream enzymes in a biosynthetic pathway or alter the biological activity of the final product. As a post-translational modification, protein hydroxylation is known to be crucial for protein structure and function. creative-proteomics.com For instance, the hydroxylation of proline and lysine (B10760008) residues is essential for the proper folding and stability of collagen. creative-proteomics.com

In the context of nonribosomal peptide synthesis, the presence of a hydroxylated residue on the growing peptide chain, which is tethered to a peptidyl carrier protein (PCP) domain, can influence the activity of subsequent catalytic domains. For example, a condensation (C) domain, which catalyzes peptide bond formation, might exhibit altered efficiency or specificity when presented with a peptidyl-PCP intermediate containing a hydroxylated residue. The hydroxyl group could influence the conformation of the peptide substrate or interact directly with the C-domain's active site.

Furthermore, the hydroxyl group can serve as a handle for further enzymatic modification, such as glycosylation or acylation. khanacademy.org These subsequent modifications can dramatically alter the properties and biological activity of the final natural product. The presence of the hydroxyl group in 3-hydroxyglutamic acid, therefore, not only contributes to the structure of the peptide backbone but also provides a potential site for further diversification of the molecule.

The following table summarizes the potential effects of hydroxylation on enzymatic function.

Aspect of Enzymatic FunctionEffect of Hydroxylation
Substrate Binding (Km) The hydroxyl group can form additional hydrogen bonds in the active site, potentially leading to tighter binding and a lower Km value. libretexts.org
Catalytic Rate (kcat) The positioning of the hydroxyl group can influence the orientation of the substrate for optimal catalysis, potentially increasing the kcat. Conversely, steric hindrance could decrease the rate. libretexts.org
Enzyme Specificity Enzymes can exhibit high specificity for hydroxylated substrates over their non-hydroxylated counterparts due to specific interactions with the hydroxyl group.
Protein/Peptide Structure As a modification within a peptide, the hydroxyl group can influence local conformation and the overall three-dimensional structure. creative-proteomics.com
Downstream Enzymatic Processing A hydroxylated residue in a peptide intermediate can affect the activity of subsequent enzymes in a biosynthetic pathway.
Site for Further Modification The hydroxyl group provides a reactive site for further enzymatic modifications like glycosylation or acylation, leading to increased molecular diversity. khanacademy.org

Advanced Chemical Synthesis Methodologies for R 3 Hydroxy L Glutamic Acid and Its Stereoisomers

Rational Design and Stereoselective Synthesis Strategies

The rational design of synthetic routes is crucial for obtaining specific stereoisomers of 3-hydroxyglutamic acid. These strategies often begin with readily available chiral molecules, such as amino acids or carbohydrates, and employ stereocontrolled reactions to build the target molecule. nih.govbeilstein-journals.org

Asymmetric Synthesis Approaches

Asymmetric synthesis is a key strategy for producing enantiomerically pure compounds. For (R)-3-hydroxy-L-glutamic acid, this involves creating two chiral centers with specific configurations.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

One notable example involves the use of a chiral oxazolidinone auxiliary. In a samarium(II) iodide-mediated Reformatsky-type reaction, α-chloroacetyloxazolidinones are coupled with amino aldehydes. nih.gov The stereochemistry of the resulting β-hydroxy-γ-amino acid is controlled by the absolute configuration of the chiral auxiliary, allowing for the selective formation of either erythro or threo products. nih.gov For instance, the reaction of an amino aldehyde with (R)-α-chloroacetyloxazolidinone can selectively produce the threo isomer. nih.gov

Another approach utilizes ketopinic acid as a chiral auxiliary in the synthesis of (2S,3R)-3-hydroxyglutamic acid. nih.gov Similarly, (1S)-2-exo-methoxyethoxyapocamphane-1-carboxylic acid has been employed as a chiral auxiliary for the same target molecule. nih.gov

Chiral AuxiliaryReaction TypeKey ReagentsOutcome
OxazolidinoneSmI2-mediated Reformatsky reactionα-chloroacetyloxazolidinones, aminoaldehydesSelective formation of erythro or threo products. nih.gov
Ketopinic acidAsymmetric synthesisBr2, MeC(OMe)3, Me3SiOTfSynthesis of (2S,3R)-2. nih.gov
(1S)-2-exo-methoxyethoxyapocamphane-1-carboxylic acidAsymmetric synthesisPhSeCl, MeOHSynthesis of dimethyl ester of (2S,3R)-2. nih.gov

Carbohydrates, being abundant and enantiomerically pure natural products, serve as excellent chiral starting materials for complex syntheses. universiteitleiden.nl D-glucose, in particular, has been extensively used for the synthesis of β-hydroxy derivatives of L-glutamic acid. rsc.orgrsc.orgresearchgate.net

A common strategy involves utilizing the C2 carbon of D-glucose to form the carboxylic acid functionality of the amino acid, while the C3 and C4 hydroxyl groups are converted into the amino and β-hydroxy groups, respectively. rsc.orgrsc.orgresearchgate.net A key step in this process is the homologation of a D-glucofuranose derivative using the Arndt-Eistert reaction to construct the necessary carbon framework. rsc.orgrsc.orgresearchgate.net

The synthesis can start from a known D-glucose-derived azido (B1232118) aldehyde. rsc.org This aldehyde undergoes Pinnick oxidation to form an azido acid. rsc.org Subsequent reaction steps, including hydrolysis, periodate (B1199274) cleavage, and further oxidation, lead to the desired C-3 hydroxy acid, a precursor to (2S,3R)-3-hydroxy-L-glutamic acid. rsc.org The final deprotection step, typically catalytic hydrogenation, yields the target amino acid. rsc.org

Starting MaterialKey IntermediateKey ReactionsFinal Product
D-GlucoseD-glucose-derived azido aldehydePinnick oxidation, Arndt-Eistert homologation, Catalytic hydrogenation(2S,3R)-3-Hydroxy-L-glutamic acid. rsc.orgrsc.orgresearchgate.net

The enantioselective α-hydroxylation of aldehydes derived from amino acids is a powerful method for introducing a hydroxyl group with high stereocontrol. thieme-connect.comresearchgate.net This reaction is often catalyzed by proline, which forms an enamine intermediate with the aldehyde. thieme-connect.comresearchgate.net

The stereochemical outcome is primarily dictated by the chirality of the proline catalyst and is also influenced by the existing chiral center in the amino acid-derived aldehyde. thieme-connect.comresearchgate.net For instance, using L-proline or D-proline as the catalyst can lead to different stereoisomers of the α-hydroxy aldehyde. thieme-connect.com The resulting aldehyde can then be further transformed into the desired hydroxy amino acid.

This methodology has been applied to aldehydes derived from various amino acids, including L-glutamic acid, to synthesize a range of natural products and bioactive compounds. thieme-connect.comresearchgate.net

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are versatile intermediates in organic synthesis. researchgate.net The ring-opening of chiral aziridines with various nucleophiles can proceed with high regio- and stereoselectivity, making them valuable for the synthesis of amino acids. researchgate.net

A stereoselective synthesis of protected threo-β-hydroxy-L-glutamic acid has been achieved using a chiral aziridine (B145994). acs.org Furthermore, N-(1-phenylethyl)aziridine-2-carboxylates have been used as chirons for the synthesis of various biologically active compounds, including hydroxy amino acid precursors. nih.gov The phenylethyl group acts as a chiral auxiliary that can be removed later in the synthetic sequence. nih.gov The stereocontrolled opening of the aziridine ring is a key step in these syntheses. acs.org

Diastereoselective Synthesis for Specific Isomer Formation

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible isomers. This is particularly important when a molecule has multiple chiral centers.

For example, the four stereoisomers of 3-(4-chlorophenyl)glutamic acid have been prepared through a diastereoselective synthesis. nih.gov This was achieved by the addition of the lithium enolate of a chiral bis-lactim ether to cis-4-chlorocinnamate. nih.gov By using either the (6S)-(+)- or (6R)-(-)-bis-lactim ether, different pairs of diastereomers were obtained, which could then be separated by chromatography. nih.gov This method highlights how the choice of a chiral reagent can direct the formation of specific diastereomers.

Chemoenzymatic Synthesis and Biocatalytic Production

Chemoenzymatic and biocatalytic approaches offer powerful and sustainable alternatives to traditional chemical synthesis for producing this compound and its stereoisomers. These methods leverage the high selectivity and efficiency of enzymes to create complex chiral molecules from simple starting materials, often under mild reaction conditions.

Enzymatic resolution is a key strategy for obtaining enantiomerically pure stereoisomers of 3-hydroxyglutamic acid from a racemic mixture. This technique relies on the ability of enzymes to selectively catalyze a reaction on only one enantiomer, allowing for the separation of the two.

One notable example involves the kinetic resolution of dibenzyl (2S,3R)-N-Boc-3-hydroxyglutamate. nih.gov In this process, the enzyme Subtilisin Carlsberg is used to selectively hydrolyze one of the enantiomers. nih.gov This results in the formation of dibenzyl (2R,3S)-N-Boc-3-hydroxyglutamate and (2S,3R)-5-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-oxopentanoic acid, which can then be separated. nih.gov

Another approach utilizes lipases for the enantioselective hydrolysis of 3-hydroxyglutaric acid diesters. While many esterases and lipases tend to produce the (S)-enantiomer of 3-hydroxyglutaric acid monoesters, the use of α-chymotrypsin can yield the desired (R)-form, although sometimes with lower enantioselectivity. google.comgoogle.com For instance, the hydrolysis of diethyl-3-hydroxyglutarate catalyzed by lipase (B570770) B from Candida antarctica (CALB) has been shown to produce the corresponding monoester with high enantiomeric excess (up to 91% ee). mdpi.com

The development of new enzymatic resolution techniques continues to be an active area of research, with the goal of identifying enzymes with higher selectivity and broader substrate scope for the efficient production of all four stereoisomers of 3-hydroxyglutamic acid. acs.orgresearchgate.net

Table 1: Examples of Enzymatic Resolution for 3-Hydroxyglutamic Acid Derivatives

EnzymeSubstrateProductsEnantiomeric Excess (ee)Reference
Subtilisin Carlsbergdibenzyl (2S,3R)-N-Boc-3-hydroxyglutamatedibenzyl (2R,3S)-N-Boc-3-hydroxyglutamate and (2S,3R)-5-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-oxopentanoic acidNot specified nih.gov
Lipase B from Candida antarctica (CALB)diethyl-3-hydroxyglutarate(R)- or (S)-3-hydroxyglutaric acid monoesterUp to 91% mdpi.com
α-Chymotrypsindiethyl 3-hydroxyglutarate(R)-3-hydroxyglutaric acid monoester~60% google.com

Metabolic engineering of microbial strains, such as Escherichia coli and Corynebacterium glutamicum, has emerged as a promising strategy for the sustainable production of unnatural amino acids, including this compound. nih.govnih.govportlandpress.com This approach involves the rational modification of the microorganism's metabolic pathways to channel the flow of carbon from central metabolism towards the synthesis of the desired product. nih.govgoogle.com

Key strategies in metabolic engineering for unnatural amino acid production include:

Pathway Elongation: Introducing heterologous genes to create novel biosynthetic pathways. nih.gov

Deletion of Competing Pathways: Removing or downregulating enzymes that divert intermediates away from the desired product pathway. nih.govscispace.com

Overexpression of Key Enzymes: Increasing the levels of rate-limiting enzymes in the biosynthetic pathway. nih.gov

Alleviating Feedback Inhibition: Modifying enzymes to be less sensitive to inhibition by the final product. scispace.com

For example, researchers have successfully engineered E. coli to produce L-2-aminobutyric acid, another unnatural amino acid, by expanding its metabolic network. nih.gov Similar principles can be applied to the production of this compound. The biosynthesis of poly(3-hydroxybutyrate) (P(3HB)) in recombinant E. coli provides a well-studied model system. nih.gov This pathway involves three key enzymes: β-ketoacyl-CoA thiolase, acetoacetyl-CoA reductase, and P(3HB) polymerase, which convert acetyl-CoA into the biopolymer. nih.gov

Furthermore, the production of various amino acids in C. glutamicum has been significantly enhanced through metabolic engineering. portlandpress.com This bacterium is considered a "generally-regarded-as-safe" (GRAS) organism, making it suitable for producing compounds for the food and pharmaceutical industries. portlandpress.comgoogle.com By applying synthetic biology and genetic engineering tools, microorganisms can be programmed to synthesize a wide range of compounds and molecules that are not readily found in nature. technologynetworks.com

The development of microbial cell factories offers a scalable and environmentally friendly alternative to chemical synthesis for the production of this compound and other valuable unnatural amino acids. rsc.orgbitesizebio.com

Bi-enzymatic cascades, particularly those combining aldolases and transaminases, represent a highly efficient and atom-economical approach for the stereoselective synthesis of γ-hydroxy-α-amino acids. researchgate.netrsc.orgmiddlebury.edu These one-pot reactions leverage the sequential action of two enzymes to convert simple, achiral starting materials into complex chiral products with high yield and stereoselectivity. middlebury.edulivescience.io

In a typical aldolase-transaminase cascade for the synthesis of 4-hydroxyglutamic acid isomers, an aldolase (B8822740) catalyzes the stereoselective aldol (B89426) addition of a donor molecule (like pyruvate) to an acceptor aldehyde (like glyoxylate). researchgate.netresearchgate.net The resulting 4-hydroxy-2-oxo acid is then enantioselectively aminated by a transaminase, using an amine donor such as L-alanine or L-aspartate, to yield the desired γ-hydroxy-α-amino acid. acs.orgnih.gov

Researchers have successfully designed recycling cascades that combine aldolases with opposite enantioselectivities with either a D- or L-α-transaminase. This flexibility allows for the preparation of all four stereoisomers of 4-hydroxyglutamic acid in high yields (83-95%) and with high stereoselectivity. researchgate.netrsc.orgmiddlebury.edulivescience.io These cascades have also been applied to the synthesis of other valuable γ-hydroxy-α-amino acids, such as D-anti-4,5-dihydroxynorvaline and the bioactive (2S,3R,4S)‐4-hydroxy‐isoleucine. researchgate.netrsc.orgmiddlebury.edu

The use of whole-cell biocatalysts expressing the necessary enzymes further enhances the practicality of this approach for industrial-scale production. asm.org The development of these multi-enzyme systems showcases the power of biocatalysis to construct complex chiral molecules with remarkable efficiency and selectivity. researchgate.netresearchgate.net

Table 2: Examples of Bi-enzymatic Cascade Synthesis of Hydroxyglutamic Acid Isomers

AldolaseTransaminaseStarting MaterialsProductYieldReference
L-HpaIL-α-TAGlyoxylate (B1226380), PyruvateL-syn-4-hydroxyglutamic acid95% researchgate.netrsc.orgmiddlebury.edu
D-HpaIL-α-TAGlyoxylate, PyruvateL-anti-4-hydroxyglutamic acid83% researchgate.netrsc.orgmiddlebury.edu
L-HpaID-α-TAGlyoxylate, PyruvateD-syn-4-hydroxyglutamic acidHigh researchgate.net
D-HpaID-α-TAGlyoxylate, PyruvateD-anti-4-hydroxyglutamic acidHigh researchgate.net

Total Synthesis Approaches Utilizing this compound as a Key Chiral Building Block

This compound, with its defined stereochemistry, serves as a valuable chiral building block in the total synthesis of complex natural products and other biologically active molecules. acs.orgresearchgate.net Its multiple functional groups—two carboxylic acids, an amine, and a hydroxyl group—provide numerous handles for chemical modification and elaboration into more complex structures. arkat-usa.orgresearchgate.net

One notable application is in the synthesis of peptide-based natural products. For example, (2S,3R)-β-hydroxyglutamic acid is a non-proteinogenic amino acid component of longicatenamycin A, an antibiotic peptide. researchgate.net The total synthesis of longicatenamycin A required the de novo synthesis of this specific stereoisomer of hydroxyglutamic acid. researchgate.net

The synthesis of stereoregular polyamides is another area where derivatives of L-glutamic acid are employed as chiral monomers. arkat-usa.orgresearchgate.net For instance, pentachlorophenyl 5-oxo-2-(S)-tetrahydrofurancarboxylate, derived from L-glutamic acid, can be condensed with other chiral building blocks, such as those derived from L-alanine, to create precursors for AABB-type stereoregular polyamides. arkat-usa.orgresearchgate.net

Furthermore, the development of efficient chemoenzymatic routes to produce stereoisomers of hydroxyglutamic acid has expanded their accessibility for use in total synthesis. nih.govnih.gov For example, an efficient synthesis of protected (2S,3R)-3-hydroxy-3-methylproline, a key fragment in the natural products polyoxypeptin A and FR225659, has been developed, showcasing the utility of these building blocks. nih.govnih.gov

The versatility of this compound and its stereoisomers as chiral synthons continues to be explored, enabling the construction of a diverse range of complex molecules with potential applications in medicine and materials science. sciengine.comirbbarcelona.org

Pharmacological and Biological Activity Research on R 3 Hydroxy L Glutamic Acid Analogues

Evaluation as Structural Analogues of L-Glutamic Acid

L-Glutamic acid is a fundamental excitatory neurotransmitter in the central nervous system, and the study of its structural analogues is crucial for understanding its interactions with various receptors and for mapping the active sites of these biological targets. researchgate.netbeilstein-journals.org (R)-3-hydroxy-L-glutamic acid, a hydroxylated derivative of L-glutamic acid, serves as an important probe in such studies. beilstein-journals.org The introduction of a hydroxyl group at the C-3 position creates a new chiral center and provides a functional group capable of forming additional hydrogen bonds, which can significantly modify the molecule's binding characteristics and biological functions compared to the parent compound. beilstein-journals.org

The stereochemistry of these analogues is a pivotal factor in their biological activity. researchgate.net this compound, systematically named (2S,3R)-2-amino-3-hydroxypentanedioic acid and also known as L-threo-β-hydroxyglutamic acid, is one of the four stereoisomers of 3-hydroxyglutamic acid. nih.gov Each isomer possesses a unique three-dimensional structure that dictates its specific interaction with biological targets, leading to distinct pharmacological profiles. researchgate.net The synthesis of nonracemic hydroxyglutamic acid analogues is therefore essential for detailed structure-activity relationship studies. beilstein-journals.org

Receptor Binding and Electrophysiological Response Studies

The binding affinity of this compound and its stereoisomers to glutamate (B1630785) receptors is a key determinant of their pharmacological activity. Research indicates that the isomers of 3-hydroxyglutamic acid generally exhibit low affinity for ionotropic glutamate receptors (iGluRs), such as the AMPA and NMDA receptors. vulcanchem.com

While specific, comprehensive binding data for this compound is limited, studies on closely related analogues, such as the 4-hydroxyglutamic acids, underscore the critical role of the hydroxyl group's position and stereochemistry in receptor selectivity. beilstein-journals.org For example, different isomers of 4-hydroxyglutamic acid show markedly different binding profiles, with one demonstrating a preference for the NMDA receptor and another showing potency at specific metabotropic glutamate receptors (mGluRs). beilstein-journals.org This principle of high stereoselectivity highlights how subtle structural modifications can lead to significant changes in receptor interaction.

Table 1: Comparative Receptor Activity of Hydroxyglutamic Acid (HGA) Isomers Note: The following data is for 4-hydroxyglutamic acid isomers, illustrating the principle of stereoselective binding among hydroxyglutamic acid analogues, as specific binding data for this compound is not readily available.

CompoundReceptor TargetObserved Activity
(2S,4S)-4-HGAmGlu₁ₐR, mGlu₈ₐRPotency similar to L-glutamic acid beilstein-journals.org
(2S,4S)-4-HGAAMPA, NMDA ReceptorsLow affinity beilstein-journals.org
(2S,4R)-4-HGANMDA ReceptorSignificant preference beilstein-journals.org
(2S,4R)-4-HGAEAAT1-3No interaction beilstein-journals.org
(2S,4S)-4-HGAEAAT1-3Substrate beilstein-journals.org

Electrophysiological studies are essential to determine whether a ligand acts as an agonist, antagonist, or modulator at a given receptor. The standard methodology for this analysis involves techniques like two-electrode voltage-clamp recordings, often using Xenopus oocytes that have been engineered to express specific cloned glutamate receptor subtypes. acs.orgoup.com In these assays, the electrical current generated in response to the application of the test compound is measured and compared to the response elicited by classical glutamate agonists such as L-glutamic acid, AMPA, or NMDA. oup.comresearchgate.net

Specific electrophysiological data for this compound are not detailed in available research. However, based on its reported low affinity for iGluRs, it is anticipated that it would likely produce weak electrophysiological responses compared to potent classical agonists. vulcanchem.com This type of analysis is critical for building a complete pharmacological profile, as it distinguishes between binding affinity and functional efficacy at the receptor.

Advanced Analytical Methodologies for Characterization and Stereochemical Purity Determination

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for determining the molecular structure of (R)-3-hydroxy-L-glutamic acid. Each technique provides unique information about the compound's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the precise connectivity of atoms in a molecule. In ¹H NMR spectroscopy of glutamic acid and its derivatives, characteristic chemical shifts and coupling patterns reveal the arrangement of protons. For instance, the proton on the α-carbon (α-H) typically appears as a triplet, while the protons on the β- and γ-carbons show more complex multiplet patterns. researchgate.net The introduction of a hydroxyl group at the 3-position in this compound would be expected to shift the signals of adjacent protons (α-H and β-H) downfield and introduce new coupling interactions, allowing for the confirmation of its position. ¹³C NMR spectroscopy complements this by providing signals for each unique carbon atom, with their chemical shifts being indicative of their chemical environment (e.g., carboxyl, hydroxyl-bearing, or alkyl). bmrb.io For example, data from N-geranyl-3(R)-hydroxy-L-glutamic acid, a derivative, shows distinct NMR signals that have been fully assigned through 1D and 2D NMR experiments, confirming the core structure. researchgate.net

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would display several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid groups, which often overlaps with C-H stretching signals. masterorganicchemistry.comresearchgate.net The hydroxyl group's O-H stretch would also appear in the 3200-3400 cm⁻¹ region. masterorganicchemistry.com A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl in the carboxylic acid groups. Additionally, N-H bending vibrations from the amino group are typically observed around 1500-1640 cm⁻¹. acs.org

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₅H₉NO₅. researchgate.net Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion, and the resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure. However, care must be taken during analysis, as glutamic acid and glutamine can undergo in-source cyclization to form pyroglutamic acid, which could potentially complicate analysis if not chromatographically separated beforehand. nih.govacs.org

Table 1: Summary of Expected Spectroscopic Data for this compound
TechniqueObserved FeatureTypical Range/Value
¹H NMRα-H, β-H, γ-CH₂Chemical shifts and coupling constants specific to the structure
¹³C NMRC₁, C₂, C₃, C₄, C₅Distinct signals for carboxyl, hydroxylated, and methylene carbons
IR SpectroscopyO-H stretch (Carboxylic Acid & Alcohol)~2500-3400 cm⁻¹ (broad)
C=O stretch (Carboxylic Acid)~1700-1725 cm⁻¹ (strong)
N-H bend (Amine)~1500-1640 cm⁻¹
Mass SpectrometryMolecular Ion [M+H]⁺m/z 164.0453 (for C₅H₁₀NO₅⁺)

Chromatographic Methods for Stereoisomer Separation and Quantification

Chromatographic techniques are essential for separating this compound from its other three stereoisomers ((S)-3-hydroxy-L-glutamic acid, (R)-3-hydroxy-D-glutamic acid, and (S)-3-hydroxy-D-glutamic acid) and for quantifying its purity.

Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. chromatographyonline.com The direct approach involves the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. chiralpedia.com For polar, zwitterionic compounds like amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for direct analysis without prior derivatization. sigmaaldrich.com The mobile phase composition, typically a mixture of an organic modifier (like ethanol or acetonitrile) and an aqueous buffer, is optimized to achieve the best resolution. sigmaaldrich.comankara.edu.tr By comparing the retention time and peak area of the sample to that of a known standard, the identity and enantiomeric (or diastereomeric) excess of this compound can be accurately determined.

An alternative, indirect approach involves derivatizing the mixture of stereoisomers with an enantiomerically pure chiral derivatizing agent. chiralpedia.comnih.gov This reaction converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard, achiral HPLC column. nih.gov

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for the qualitative analysis and separation of amino acids. For 3-hydroxyglutamic acid, a silica or cellulose plate can be used as the stationary phase, with a mobile phase typically consisting of a mixture like n-butanol, acetic acid, and water. reachdevices.com After elution, the plate is dried and sprayed with a visualizing agent, most commonly ninhydrin, which reacts with the amino group to produce a characteristic colored spot (usually purple). The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is used for identification by comparison with a standard. Chiral reversed-phase TLC has also been reported for the identification and resolution of diastereomers of 3-hydroxyglutamic acid. beilstein-journals.org

Table 2: Representative Chromatographic Methods for Hydroxyglutamic Acid Isomers
MethodStationary PhaseTypical Mobile PhaseDetection
Chiral HPLC (Direct)Chiral Stationary Phase (e.g., Teicoplanin-based)Organic/Aqueous BufferUV, MS
TLCSilica Gel or Cellulosen-Butanol:Acetic Acid:Water (e.g., 3:1:1)Ninhydrin Spray

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography is the most definitive analytical method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov The technique requires the compound to be in a crystalline form. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is used to calculate an electron density map of the molecule. nih.gov From this map, the precise position of every atom in the crystal lattice can be determined, providing unambiguous information on bond lengths, bond angles, and stereochemistry. For this compound, this method would unequivocally confirm the S configuration at the α-carbon (C2) and the R configuration at the β-carbon (C3). Studies on the polymorphs of L-glutamic acid have demonstrated the power of X-ray diffraction in providing detailed structural data, including unit cell dimensions and the orientation of functional groups. acs.orgresearchgate.net

Enzyme Assays for Investigating Substrate Recognition and Incorporation Efficiency

Enzyme assays are crucial for understanding how this compound is recognized and processed by specific enzymes. These assays measure the rate of an enzyme-catalyzed reaction, providing insights into substrate specificity and catalytic efficiency. By incubating the enzyme with this compound as a potential substrate and monitoring the formation of a product or the depletion of a cofactor over time, key kinetic parameters can be determined. asm.org

The Michaelis-Menten constant (Kₘ) reflects the affinity of the enzyme for the substrate, while the maximum reaction velocity (Vₘₐₓ) indicates the maximum efficiency of the enzyme. asm.org Comparing the kinetic parameters obtained for this compound with those of its other stereoisomers or the natural substrate (e.g., L-glutamic acid) allows researchers to quantify the enzyme's stereoselectivity. This information is vital for understanding the biological role of the compound and for applications in biocatalysis and drug design. nih.gov For example, an assay could measure the efficiency of an aminoacyl-tRNA synthetase in incorporating this non-canonical amino acid into a peptide chain.

Research Applications and Future Perspectives in the Study of R 3 Hydroxy L Glutamic Acid

Design and Synthesis of Novel Pharmacophores and Chiral Building Blocks in Organic Synthesis

(R)-3-hydroxy-L-glutamic acid is a valuable chiral building block for the synthesis of complex, biologically active molecules. nih.govbeilstein-journals.org Its defined stereochemistry and multiple functional groups make it an attractive starting material for the enantioselective synthesis of novel pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity.

One area of significant potential is in the synthesis of kainoids, a class of natural products that are potent excitatory amino acid receptor agonists. nih.govresearchgate.net The synthesis of N-geranyl-(3R)-hydroxy-l-glutamic acid, a related compound, from L-malic acid highlights the utility of such hydroxylated amino acids in constructing complex natural product analogs. acs.org The core structure of this compound can be strategically modified to create a diverse library of compounds for screening against various biological targets. For instance, the hydroxyl and carboxylic acid groups can be selectively protected and derivatized to introduce new functionalities and explore structure-activity relationships. nih.govbeilstein-journals.org

Hydroxamic acid derivatives, known for their ability to chelate metal ions, are another important class of pharmacophores. researchgate.netacs.org The carboxylic acid moieties of this compound could be converted to hydroxamic acids, potentially leading to the development of novel enzyme inhibitors, such as matrix metalloproteinase inhibitors, which have applications in cancer therapy. researchgate.net

Table 1: Potential Pharmacological Scaffolds from this compound

Scaffold TypePotential ApplicationSynthetic Strategy
Kainoid AnalogsNeuroscience Research, Neurotransmitter Receptor ModulationCyclization and functional group manipulation
Hydroxamic Acid DerivativesEnzyme Inhibition (e.g., MMPs, HDACs)Conversion of carboxylic acids to hydroxamic acids
Conformationally Constrained Glutamate (B1630785) AnalogsProbing Glutamate Receptor SubtypesRing-closing metathesis, intramolecular cyclization
Peptide MimeticsDrug Discovery, Targeting Protein-Protein InteractionsIncorporation into peptide chains with modified backbones

Development of Engineered Proteins with Tailored Functionalities through Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for creating engineered proteins with novel or enhanced properties. nih.gov While the direct incorporation of this compound has not been extensively documented, the methodologies for incorporating other UAAs, including various hydroxy acids, are well-established. nih.gov These methods typically rely on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the endogenous translational machinery.

The site-specific incorporation of this compound into a protein could introduce unique functionalities. The hydroxyl group could serve as a site for post-translational modifications, such as glycosylation or phosphorylation, allowing for the creation of proteins with altered stability, localization, or activity. Furthermore, the vicinal amino and hydroxyl groups could act as a metal chelation site, enabling the design of novel metalloenzymes or protein-based sensors. The ability to introduce additional hydrogen bonding interactions could also be used to enhance protein stability or modulate protein-protein interactions.

Interdisciplinary Investigations in Chemical Biology and Enzymology

This compound is a valuable tool for interdisciplinary studies at the interface of chemistry and biology. In enzymology, it can be used as a substrate or inhibitor to characterize novel enzymes involved in amino acid metabolism. For example, glutamate hydroxylases are a class of enzymes that catalyze the hydroxylation of glutamate, and this compound could be used to probe the substrate specificity and reaction mechanism of these enzymes. acs.org

The enzymatic synthesis of γ-hydroxy-α-amino acid derivatives has been demonstrated, and similar biocatalytic approaches could be developed for the stereoselective synthesis of this compound and its derivatives. acs.org This would provide a green and efficient alternative to traditional chemical synthesis.

In chemical biology, this compound can be used as a chemical probe to study glutamate receptors and transporters. nih.govnih.gov By radio-labeling this molecule, its binding to and transport by various proteins can be monitored, providing insights into the molecular basis of neurotransmission. revvity.com

Exploration of Undiscovered Biological Roles and Signaling Functions

While the primary interest in this compound stems from its relationship to L-glutamic acid, it is plausible that this molecule has its own unique biological roles and signaling functions that have yet to be discovered. The presence of a hydroxyl group could allow it to interact with a distinct set of receptors or enzymes, leading to novel physiological effects.

The study of other hydroxylated metabolites, such as 3-hydroxyglutaric acid, provides a compelling case for the potential significance of this compound. 3-hydroxyglutaric acid is a key biomarker for glutaric aciduria type I, a rare genetic disorder, and its accumulation has been shown to have neurotoxic effects. metabolon.comrupahealth.comhmdb.cabiocrates.com This demonstrates that the addition of a hydroxyl group to a dicarboxylic acid can dramatically alter its metabolic fate and biological activity.

Future research could focus on identifying the metabolic pathways that produce and degrade this compound in various organisms. mdpi.comnih.govlibretexts.orgnih.gov Metabolomic studies could be employed to search for the presence of this molecule in different tissues and biological fluids under various physiological and pathological conditions. Furthermore, screening of this compound against a wide range of biological targets could reveal unexpected activities and open up new avenues of research.

Opportunities in Synthetic Biology for Enhanced Production and Derivatization

Synthetic biology offers exciting opportunities for the sustainable production and derivatization of this compound. Metabolic engineering of microorganisms such as Corynebacterium glutamicum or Aspergillus niger could be employed to create cell factories for the high-titer production of this amino acid from renewable feedstocks. nih.govnih.govpnnl.govosti.govresearchgate.net This would involve the introduction of a biosynthetic pathway for this compound, optimization of enzyme expression levels, and elimination of competing metabolic pathways. agriculturejournals.cznih.govdtu.dk

The biosynthesis of L-glutamic acid is well understood, and this knowledge can be leveraged to engineer a pathway for the production of its hydroxylated counterpart. agriculturejournals.cz For example, a glutamate hydroxylase could be introduced into a high-glutamate-producing strain of C. glutamicum to convert glutamate to this compound.

Furthermore, synthetic biology can be used to create novel derivatives of this compound. waters.com Biocatalytic methods, using whole cells or isolated enzymes, can be employed to perform specific chemical transformations on the molecule, such as esterification, amidation, or glycosylation. unipd.itresearchgate.net This would allow for the creation of a diverse range of compounds with tailored properties for various applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. How is (R)-3-hydroxy-L-glutamic acid detected and quantified in complex biological matrices?

  • Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) coupled with multivariate statistical analysis. For example, orthogonal partial least squares-discriminant analysis (OPLS-DA) can differentiate metabolites like 3-hydroxy-L-glutamic acid in dynamic biological systems. Criteria for identification include variable importance in projection (VIP) scores >1, fold change thresholds (>3 or <0.33), and statistical validation (e.g., t-test p < 0.05) . Isotopic labeling (e.g., ¹³C-labeled analogs) may enhance detection specificity, as demonstrated in isotopic tracing studies of L-glutamic acid derivatives .

Q. What synthetic strategies are employed for this compound?

  • Methodological Answer : A multi-step synthesis involves stereoselective hydroxylation and protection/deprotection sequences. For instance, a protected derivative can be synthesized via:

Enolate formation using LiHMDS at −78°C.

Hydroxylation with NaBH₄ in isopropanol.

Silylation (TBDMSCl) and deprotection (AcOH) to yield the final product.
Critical parameters include temperature control (−40°C to −78°C) and catalyst selection (e.g., Pd(OH)₂ for hydrogenolysis) to preserve stereochemistry .

Q. What is the role of (R)-3-hydroxy-L-gllutamic acid in metabolic pathways?

  • Methodological Answer : It functions as a differential metabolite in developmental stages of biological systems, such as seed maturation. In Sapindus mukorossi, its accumulation correlates with amino acid metabolism and stress response. Pathway analysis via tools like KEGG or MetaboAnalyst can map its interactions with other metabolites (e.g., N-acetyl-L-glutamine) .

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s bioactivity be resolved?

  • Methodological Answer : Apply a hybrid approach combining statistical validation and literature benchmarking. For example:

  • Internal validation : Use permutation tests (Q2 < 0) to confirm OPLS-DA model reliability.
  • External validation : Compare results with prior studies on analogous compounds (e.g., 3-hydroxypropionic acid) to identify context-dependent variations.
  • Hypothesis refinement : Reconcile discrepancies by adjusting experimental conditions (e.g., pH, temperature) or sample preparation protocols .

Q. How can synthesis yield be optimized while maintaining stereochemical purity?

  • Methodological Answer : Optimize reaction kinetics using a population balance model (PBM). Key steps include:

  • Parameterization : Determine dissolution rates of intermediates (α-form) and nucleation/growth rates of the target (β-form) via batch experiments.
  • Simulation : Model crystal size distribution (CSD) changes under varying temperatures to identify rate-limiting steps (e.g., β-form growth).
  • Scale-up : Adjust agitation and solvent composition to minimize polymorphism, as demonstrated in L-glutamic acid transformations .

Q. What computational approaches predict the stability of this compound under physiological conditions?

  • Methodological Answer : Employ density functional theory (DFT) or molecular dynamics (MD) simulations to:

  • Assess hydration effects : Calculate free energy changes during water-mediated transformations.
  • Predict degradation pathways : Identify vulnerable bonds (e.g., ester or amide linkages) using transition-state analysis.
    Experimental validation via accelerated stability testing (40°C/75% RH) can correlate computational predictions with empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.